molecular formula C27H23N3O2 B14766842 N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

Cat. No.: B14766842
M. Wt: 421.5 g/mol
InChI Key: XTJLOWZGYJMDJB-UHFFFAOYSA-N
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Description

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a hydrazonoyl group and multiple phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide typically involves the reaction of methylamine with methyl dichloroacetate to form N-methyl dichloroacetamide. This intermediate is then reacted with 4-phenoxyphenol in the presence of N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at a temperature of 85°C for 4 hours, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide has been studied for its potential therapeutic effects in various fields:

Mechanism of Action

The mechanism of action of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide involves the inhibition of various molecular targets, including protein kinases and transcription factors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide is unique due to its hydrazonoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C27H23N3O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

InChI

InChI=1S/C27H23N3O2/c28-30-19-29-27(31)18-26-24(20-8-3-1-4-9-20)12-7-13-25(26)21-14-16-23(17-15-21)32-22-10-5-2-6-11-22/h1-17,19H,18,28H2,(H,29,30,31)

InChI Key

XTJLOWZGYJMDJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)NC=NN

Origin of Product

United States

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